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Compound of Interest

Compound Name: 4-Fluoro-2,6-diiodoaniline

Cat. No.: B15092800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data relevant to the

characterization of 4-Fluoro-2,6-diiodoaniline. Due to the limited availability of specific

experimental data for 4-Fluoro-2,6-diiodoaniline, this document presents information on

closely related and more extensively studied analogues: 4-Fluoro-2-iodoaniline and 4-

Fluoroaniline. This comparative approach offers valuable insights into the expected

spectroscopic features of the target compound.

Data Presentation
The following tables summarize the key spectroscopic data for 4-Fluoro-2-iodoaniline and 4-

Fluoroaniline.

Table 1: Spectroscopic Data for 4-Fluoro-2-iodoaniline
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Spectroscopic Technique Data

¹H NMR

Spectral data is available but specific shifts and

coupling constants are not detailed in the

provided search results.[1]

Molecular Formula C₆H₅FIN[2]

Molecular Weight 237.02 g/mol [3]

Appearance Colorless to Brown clear liquid[3]

Purity >98.0% (GC)[3]

Table 2: Spectroscopic Data for 4-Fluoroaniline

Spectroscopic Technique Data

¹³C NMR
Spectral data is available but specific shifts are

not detailed in the provided search results.

¹⁹F NMR

Chemical shift data is available in DMSO,

though the specific value is not mentioned in the

provided search results.[4]

Mass Spectrometry
LC-ESI-QQ; MS2; CE: 20 V; [M+H]⁺ with

precursor m/z 112.[5]

Molecular Formula C₆H₆FN[6]

Molecular Weight 111.12 g/mol [6]

Appearance Light-colored oily liquid[6]

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for 4-Fluoro-2,6-
diiodoaniline are not available. However, the following are general methodologies for the

spectroscopic analysis of halogenated aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A general procedure for obtaining NMR spectra of a halogenated aniline derivative would

involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is

critical to ensure the sample is fully dissolved and to avoid interference with the signals of

interest.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set

include the spectral width, acquisition time, relaxation delay, and number of scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum and improve sensitivity. A larger number of scans is typically required due to the

lower natural abundance of ¹³C.

¹⁹F NMR: Acquire the spectrum using a specific probe tuned to the ¹⁹F frequency. ¹⁹F NMR

is a highly sensitive technique.[7]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a

Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).
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Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr).

Data Acquisition: Place the prepared sample in the IR spectrometer and record the

spectrum. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates)

should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands for the functional groups. For an

aromatic amine, expect to see N-H stretching vibrations (around 3300-3500 cm⁻¹), C-N

stretching vibrations (around 1250-1335 cm⁻¹ for aromatic amines), and C-H stretching and

bending vibrations for the aromatic ring.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common ionization techniques for organic molecules include Electron Ionization (EI) and

Electrospray Ionization (ESI).

Ionization: Bombard the sample with electrons (EI) or spray a solution of the sample through

a charged needle (ESI) to generate ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. The

presence of isotopes, particularly for halogens like iodine, will result in characteristic isotopic

patterns.[11][12][13] For a compound with two iodine atoms, a complex isotopic pattern

would be expected.

Visualization
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The following diagram illustrates a general workflow for the spectroscopic characterization of a

newly synthesized organic compound.
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Figure 1. General workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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